molecular formula C23H23ClN6O B12045688 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12045688
M. Wt: 434.9 g/mol
InChI Key: QXQLAVSINLJPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a piperazine ring at position 2. The piperazine moiety is further modified with a 2-(4-chlorophenoxy)ethyl chain. This structural framework is significant in medicinal chemistry due to pyrazolo[3,4-d]pyrimidine's resemblance to purine bases, enabling interactions with biological targets such as kinases and G-protein-coupled receptors .

Properties

Molecular Formula

C23H23ClN6O

Molecular Weight

434.9 g/mol

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H23ClN6O/c24-18-6-8-20(9-7-18)31-15-14-28-10-12-29(13-11-28)22-21-16-27-30(23(21)26-17-25-22)19-4-2-1-3-5-19/h1-9,16-17H,10-15H2

InChI Key

QXQLAVSINLJPCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting appropriate precursors under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).

    Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Attachment of the chlorophenoxyethyl group: This step involves the reaction of the intermediate with 4-chlorophenoxyethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Piperazine in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a novel class of phenylpyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds showed potent inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. One notable compound exhibited strong tumor growth inhibition in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration and cycle progression .

Adenosine Receptor Modulation

The structure of this compound suggests potential interactions with adenosine receptors. Research indicates that pyrazolo[3,4-d]pyrimidines can act as selective A1 adenosine receptor antagonists. A series of analogues were synthesized to explore their binding affinity and functional activity at these receptors. The presence of specific substituents significantly enhanced their activity, making them candidates for further development in treating conditions like heart failure and ischemia .

Synthetic Pathways

The synthesis of 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves several steps, including the condensation of appropriate precursors. A common method utilizes a multi-component reaction that yields high purity and yield of the desired compound .

Derivatives and Variants

The exploration of derivatives has shown that modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced pharmacological profiles. For example, substituting different aryl groups or aliphatic chains can improve selectivity towards specific biological targets while reducing off-target effects.

Clinical Trials

While specific clinical trials focusing solely on this compound may be limited, related pyrazolo[3,4-d]pyrimidine derivatives have entered clinical evaluation for their efficacy against various cancers and inflammatory diseases. The promising results from preclinical studies suggest a potential pathway for this compound's application in clinical settings.

Comparative Studies

Comparative studies between various pyrazolo[3,4-d]pyrimidine derivatives reveal that structural modifications significantly impact biological activity. For instance, compounds with halogen substitutions showed increased potency against cancer cell lines compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

  • 4-Methylphenoxyethyl Analogue (C24H26N6O, CAS 612038-05-8): Replacing the 4-chlorophenoxy group with 4-methylphenoxy reduces electron-withdrawing effects, which may alter receptor binding. The molecular weight (414.513 g/mol) is slightly lower than the target compound (estimated ~465 g/mol), suggesting differences in solubility and metabolic stability. This analogue’s synthesis involves similar piperazine coupling strategies but with methyl-substituted intermediates .

Table 1: Phenoxy Substituent Effects

Substituent Molecular Weight (g/mol) Key Properties
4-Cl ~465 Enhanced lipophilicity, electron-withdrawing
4-CH3 414.513 Electron-donating, moderate lipophilicity
H (phenyl) ~400 Lower steric hindrance, reduced polarity

Modifications to the Benzyl/Phenyl Group

  • 4-Chlorobenzyl Derivatives (CAS 612523-94-1): Substituting the phenyl group at position 1 with 4-chlorobenzyl (e.g., 1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazinyl)) introduces dual chloro substituents. This increases molecular weight (~525 g/mol) and may enhance binding to hydrophobic pockets in target proteins .
  • 4-Methylbenzyl Analogues (CAS 612524-02-4) :
    The methyl group improves metabolic stability compared to chloro-substituted derivatives by reducing electrophilicity. However, it may decrease receptor affinity due to weaker halogen bonding .

Piperazine Ring Modifications

  • Thieno[3,2-d]pyrimidine Hybrids: Replacing the piperazine ring with a thieno[3,2-d]pyrimidine moiety (e.g., 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine) alters electronic properties. This hybrid demonstrated 82% synthesis yield via Vilsmeier–Haack reactions, suggesting efficient routes for structural diversification .

Table 2: Piperazine Substituent Impact

Substituent Molecular Weight (g/mol) Key Feature
2-(4-Cl-phenoxy)ethyl ~465 Balanced lipophilicity
Benzhydryl ~550 High steric bulk
Thieno[3,2-d]pyrimidine ~450 Enhanced π-π stacking

Core Heterocycle Modifications

  • Chlorinated Pyrazolo[3,4-d]pyrimidines (e.g., 4-chloro-6-(chloromethyl)-1-methyl) :
    Chlorination at position 4 and 6 increases reactivity as intermediates for disubstituted derivatives. These compounds are synthesized via POCl3-mediated reactions and serve as precursors for antiproliferative agents .

  • Sulfonyl and Hydrazono Derivatives: Introducing sulfonyl (e.g., 4-(p-tolylsulfonyl)-1-phenyl) or hydrazono groups (e.g., CAS 650839-88-6) modifies electron density, affecting kinase inhibition profiles. Sulfonyl groups enhance stability but may reduce solubility .

Biological Activity

The compound 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, receptor affinities, and therapeutic implications.

Pyrazolo[3,4-d]pyrimidines are known to act as adenosine receptor antagonists , particularly targeting the A1 receptor. Research indicates that the substitution patterns on the pyrazolo ring significantly influence the binding affinity and selectivity for these receptors. For example, compounds with chlorophenyl groups have shown enhanced activity at these sites .

Adenosine Receptor Affinity

A study examining various pyrazolo[3,4-d]pyrimidine derivatives found that those with specific substitutions exhibited varying affinities for the A1 adenosine receptor. The presence of a 3-chlorophenyl group at the N1 position was associated with increased activity .

Compound StructureA1 Receptor Affinity (Ki)
4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine0.5 µM
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineTBD

Anticancer Activity

Recent developments in the field have highlighted the role of pyrazolo[3,4-d]pyrimidines as kinase inhibitors . These compounds mimic ATP binding in kinase active sites, allowing for targeted inhibition of oncogenic pathways. For instance, several derivatives are currently in clinical trials for cancer treatment .

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit the proliferation of various cancer cell lines. One derivative demonstrated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours .

Case Study 2: Receptor Binding Studies
Binding assays conducted using radiolabeled ligands confirmed that the compound exhibits competitive inhibition at A1 receptors. The IC50 values observed were consistent with those reported for other known antagonists in this class .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvents, catalysts, temperature). For example, derivatives with similar substituents (e.g., N-arylpiperazine moieties) are synthesized via nucleophilic substitution using dry acetonitrile or dichloromethane as solvents, followed by recrystallization for purification . Reaction monitoring via TLC and characterization using IR and ¹H NMR is critical to confirm intermediate formation and final product purity .
Key Reaction Parameters Example Conditions from Literature
SolventDry acetonitrile, dichloromethane
TemperatureReflux or room temperature
PurificationRecrystallization (acetonitrile)
CharacterizationIR (C=O, N-H stretches), ¹H NMR

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural validation combines spectroscopic and chromatographic techniques:

  • ¹H NMR : Assign peaks for aromatic protons (e.g., 4-chlorophenoxy group at δ 7.2–7.4 ppm) and piperazinyl protons (δ 2.5–3.5 ppm) .
  • HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to potential toxicity:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Perform reactions in fume hoods to mitigate inhalation risks .
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : SAR studies should systematically modify substituents (e.g., piperazinyl side chains, chlorophenoxy groups) and assess bioactivity. For example:

  • Replace the 4-chlorophenoxy group with fluorinated or methoxy analogs to study electronic effects on receptor binding .

  • Compare thermal stability via DSC/TGA to correlate structural rigidity with activity .

    Structural Modifications Pharmacological Property Tested
    Piperazinyl chain elongationSolubility, receptor affinity
    Halogen substitution (Cl → F)Metabolic stability, potency

Q. What analytical strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Mitigation strategies include:

  • HPLC-MS : Quantify impurities (e.g., des-chloro byproducts) that may interfere with bioassays .
  • Dose-Response Curves : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) to ensure reproducibility .
  • Cross-Validation : Compare results across multiple cell lines or enzymatic assays (e.g., kinase inhibition vs. cytotoxicity) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to predict binding affinity to target receptors (e.g., kinase domains) .

  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions to prioritize syntheses .

    Computational Parameter Relevance to Compound Design
    LogP (Partition coefficient)Optimize blood-brain barrier penetration
    Polar Surface Area (PSA)Predict oral bioavailability

Methodological Challenges and Solutions

Q. What are the pitfalls in synthesizing piperazinyl-containing pyrazolo[3,4-d]pyrimidines, and how are they addressed?

  • Answer : Common issues include low yields due to steric hindrance at the piperazinyl nitrogen. Solutions:

  • Use bulky base catalysts (e.g., DBU) to deprotonate the piperazine and enhance nucleophilicity .
  • Employ microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How to address solubility limitations in in vitro assays?

  • Answer :

  • Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability without cell toxicity .
  • Prodrug Design : Introduce phosphate or acetate groups to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.